molecular formula C11H9Cl2N3 B8615649 5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine

5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine

Cat. No.: B8615649
M. Wt: 254.11 g/mol
InChI Key: KQXDKFUGMWXXBN-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H9Cl2N3 and its molecular weight is 254.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H9Cl2N3/c12-5-8-6-14-11(15-7-8)16-10-3-1-9(13)2-4-10/h1-4,6-7H,5H2,(H,14,15,16)

InChI Key

KQXDKFUGMWXXBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=N2)CCl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of (2-(4-chlorophenylamino)pyrimidin-5-yl)methanol (0.15 g, 0.636 mmol) and Et3N (0.177 ml, 1.273 mmol) in DCM (6.4 mL) was cooled to 0° C. and methanesulfonyl chloride (0.099 mL, 1.273 mmol) was added. The reaction was stirred for 1.5 h while warming to room temperature. The mixture was diluted with DCM and quenched with sat. NaHCO3. The organic layer was isolated and dried over Na2SO4, then concentrated to give crude 5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine as a yellow solid (0.1 g, 62%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.46 (2H, s), 7.58 (2H, d, J=8.78 Hz), 7.31 (2H, d, J=8.78 Hz), 7.25 (1H, br. s.), 4.53 (2H, s).
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
0.177 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
0.099 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (0.427 mL, 5.86 mmol) was added to a suspension of (2-((4-chlorophenyl)amino)pyrimidin-5-yl)methanol (0.23 g, 0.976 mmol) in DCM (10 mL) cooled to 0° C. The mixture was stirred for 18 h while warming to room temperature. The reaction mixture was concentrated and the residue triturated with ether to give 5-(chloromethyl)-N-(4-chlorophenyl)pyrimidin-2-amine as a pale yellow solid (0.28 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.03 (s, 1H), 8.60 (s, 2H), 7.85-7.64 (m, 2H), 7.41-7.20 (m, 2H), 4.77 (s, 2H).
Quantity
0.427 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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